molecular formula C13H15N3 B103624 N,N-Dicyanoethyl-m-toluidine CAS No. 18934-20-8

N,N-Dicyanoethyl-m-toluidine

Cat. No.: B103624
CAS No.: 18934-20-8
M. Wt: 213.28 g/mol
InChI Key: KOLCFYBQZNXWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanenitrile, 3,3’-[(3-methylphenyl)imino]bis-: is an organic compound with the molecular formula C13H15N3 . It is known for its unique structure, which includes a nitrile group and an imino linkage. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination Reaction: One common method involves the reaction of with under controlled conditions to form the desired compound.

    Catalytic Hydrogenation: Another method includes the catalytic hydrogenation of using a suitable catalyst like .

Industrial Production Methods:

    Batch Process: In industrial settings, the compound is often synthesized using a batch process where the reactants are mixed in a reactor and allowed to react under specific temperature and pressure conditions.

    Continuous Flow Process: A more advanced method involves a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like or .

    Reduction: Reduction reactions can be carried out using reducing agents such as or .

    Substitution: The nitrile group can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles like or replace the nitrile group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products:

    Oxidation Products: Carboxylic acids, amides.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted nitriles and amines.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in the synthesis of complex organic molecules.

Biology:

  • Investigated for its potential biological activity.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications.
  • Used in the development of pharmaceutical intermediates.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the manufacture of advanced materials.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with various molecular targets, including enzymes and receptors.
  • It can modulate biochemical pathways by binding to specific sites on target molecules.
  • The imino linkage and nitrile group play crucial roles in its mechanism of action, influencing its reactivity and interactions.

Comparison with Similar Compounds

  • Propanenitrile, 3,3’-[(phenyl)imino]bis-
  • Propanenitrile, 3,3’-[(4-methylphenyl)imino]bis-
  • Propanenitrile, 3,3’-[(2-methylphenyl)imino]bis-

Uniqueness:

  • The presence of the 3-methylphenyl group distinguishes it from other similar compounds.
  • Its unique structure imparts specific reactivity and properties, making it valuable in certain applications.

Properties

IUPAC Name

3-[N-(2-cyanoethyl)-3-methylanilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-12-5-2-6-13(11-12)16(9-3-7-14)10-4-8-15/h2,5-6,11H,3-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLCFYBQZNXWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066440
Record name Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18934-20-8
Record name 3,3′-[(3-Methylphenyl)imino]bis[propanenitrile]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18934-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-((3-Methylphenyl)imino)bis(propanenitrile)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018934208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-(m-tolylimino)dipropiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3′-[(3-Methylphenyl)imino]bis[propanenitrile]
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH7334QU3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.